Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a morpholinomethyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the morpholinomethyl group is usually carried out via nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable electrophilic intermediate. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration, with continuous flow reactors being a potential method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Lacks the morpholinomethyl group, which may affect its biological activity and chemical reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O4S. The compound features a thienopyrimidine core with a morpholinomethyl side chain, which contributes to its biological activity.
Structural Information
Property | Value |
---|---|
Molecular Weight | 270.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thieno[2,3-d]pyrimidine derivatives with morpholine derivatives under controlled conditions. Specific methods may vary, but one common approach includes the use of ethyl chloroacetate as a reagent in the presence of a base.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various thienopyrimidine derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Anti-inflammatory Effects
Research has demonstrated that derivatives of thienopyrimidine can exhibit anti-inflammatory properties. This compound was tested in animal models for its ability to reduce inflammation in induced paw edema.
Findings:
The compound significantly reduced paw swelling by approximately 50% compared to control groups within 24 hours post-administration .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were assessed against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced cell death in a dose-dependent manner.
Data Summary:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
These findings suggest potential anticancer applications for this compound .
The biological activities of this compound are thought to be mediated through multiple pathways:
- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Induction of Apoptosis: In cancer cells, it appears to activate apoptotic pathways leading to cell death.
Properties
IUPAC Name |
ethyl 5-methyl-2-(morpholin-4-ylmethyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-22-15(20)12-9(2)11-13(19)16-10(17-14(11)23-12)8-18-4-6-21-7-5-18/h3-8H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQBNOMWORSWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.